3-(Benzyloxy)-N-methoxy-N-methylbenzamide
Overview
Description
Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This could potentially apply to “3-(Benzyloxy)-N-methoxy-N-methylbenzamide”, but specific chemical reactions involving this compound are not detailed in the available literature.Scientific Research Applications
Photochemical Synthesis
- Synthesis of Narwedine-Type Enones : Irradiation of related compounds led to the synthesis of narwedine-type enones, important in chemical synthesis. This indicates a potential application in photochemical reactions and organic synthesis (Kametani et al., 1972).
Radiolabeling and Receptor Studies
- Sigma-2 Receptor Probe : Certain benzamide analogues, closely related to 3-(Benzyloxy)-N-methoxy-N-methylbenzamide, have been radiolabeled and used to study sigma-2 receptors, which can be significant in neuropharmacology (Xu et al., 2005).
Crystal Structure Analysis
- C–H···π Interactions in Structure : The study of 3,4,5-trimethoxy-N-p-tolylbenzamide, a related compound, revealed unique C–H···π interactions, suggesting implications for molecular design and analysis in crystallography (Saeed & Simpson, 2012).
Theoretical Conformational Studies
- Neuroleptic Benzamide Drugs : Theoretical analysis of benzamide drugs, which include derivatives similar to 3-(Benzyloxy)-N-methoxy-N-methylbenzamide, provided insights into their conformational properties, relevant in understanding their pharmacological activity (van de Waterbeemd & Testa, 1983).
Enantioselective Synthesis
- Synthesis of Insecticidal Metabolites : Enantioselective synthesis methods using related compounds have been employed to produce insecticidal metabolites, highlighting applications in agricultural chemistry (Mcnicholas et al., 1996).
PET Radiotracer Development
- GlyT-2 Transporter Assessment : A novel analog of a similar compound was synthesized for use as a PET radioligand, aiding in the assessment of the GlyT-2 transporter, important in neurological studies (Tian et al., 2006).
Quantum Chemical Studies
- Dimerization and Combustion Studies : Studies involving derivatives of benzamides provided insights into their dimerization and combustion, which could have implications in physical chemistry and material sciences (Sainsbury, 1975).
Antioxidant Properties
- Benzamide Derivatives as Antioxidants : Research on N-arylbenzamides, related to 3-(Benzyloxy)-N-methoxy-N-methylbenzamide, showed promising antioxidant properties, suggesting potential applications in biochemistry and pharmacology (Perin et al., 2018).
properties
IUPAC Name |
N-methoxy-N-methyl-3-phenylmethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(19-2)16(18)14-9-6-10-15(11-14)20-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCHGJIJMJDHLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-N-methoxy-N-methylbenzamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.